4-Amino-3-[(4-tert-butylphenyl)methylsulfanyl]-1,2,4-triazin-5-one
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Overview
Description
4-Amino-3-[(4-tert-butylphenyl)methylsulfanyl]-1,2,4-triazin-5-one is a member of the class of 1,2,4-triazines. This compound is characterized by its unique structure, which includes an amino group at position 4, a tert-butyl group at position 6, and a methylsulfanyl group at position 3. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-[(4-tert-butylphenyl)methylsulfanyl]-1,2,4-triazin-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-tert-butylphenylmethyl sulfide with a triazine derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-[(4-tert-butylphenyl)methylsulfanyl]-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and methylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
4-Amino-3-[(4-tert-butylphenyl)methylsulfanyl]-1,2,4-triazin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 4-Amino-3-[(4-tert-butylphenyl)methylsulfanyl]-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Metribuzin: A similar compound with herbicidal properties, also a member of the 1,2,4-triazines class.
6-Amino-3-(4-tert-butylphenyl)picolinic acid: Another compound with a similar structural motif.
Uniqueness
4-Amino-3-[(4-tert-butylphenyl)methylsulfanyl]-1,2,4-triazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, tert-butyl group, and methylsulfanyl group makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-amino-3-[(4-tert-butylphenyl)methylsulfanyl]-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-14(2,3)11-6-4-10(5-7-11)9-20-13-17-16-8-12(19)18(13)15/h4-8H,9,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYLBOIMZPKUBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=CC(=O)N2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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